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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
administration of Lanicemine (AZD6765) in pharmacological magnetic resonance imaging
(phMRI) studies. Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor
antagonist that has been investigated for its potential rapid-acting antidepressant effects with a
more favorable side-effect profile compared to ketamine.[1][2] This document outlines its
mechanism of action, summarizes quantitative data from key studies, and provides detailed
experimental protocols to guide future research.

Mechanism of Action

Lanicemine acts as a non-competitive antagonist at the NMDA receptor, a key component of
the glutamatergic system involved in synaptic plasticity and neurotransmission.[1] Unlike
ketamine, Lanicemine is characterized as a "low-trapping” channel blocker, which means it
has a faster off-rate and is less likely to become trapped within the ion channel.[3] This property
is thought to contribute to its reduced psychotomimetic side effects while still engaging the
NMDA receptor target.[2][4] The interaction of Lanicemine with the NMDA receptor leads to
downstream effects on neuronal activity, which can be non-invasively measured using phMRI
techniques such as blood-oxygen-level-dependent (BOLD) imaging.
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Lanicemine's mechanism of action at the NMDA receptor.

Quantitative Data Summary

The following tables summarize quantitative findings from phMRI and related studies
investigating the effects of Lanicemine.

Table 1: Effects of Lanicemine on Prefrontal Cortex Global Brain Connectivity (GBCr) in Major
Depressive Disorder (MDD)

Mean Change
Treatment

Time Point in PFC GBCr p-value Reference
Group
(vs. Placebo)
Lanicemine ) ] No significant
During Infusion 0.45 [5][6]
(100mg) effect
Lanicemine 24-h Post- No significant
0.23 [5][6]
(100mg) treatment effect
Ketamine ) ) Significant
During Infusion ] 0.01 [5][6]
(0.5mg/kg) increase
Ketamine 24-h Post- Significant
_ 0.02 [5][6]
(0.5mg/kg) treatment increase
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An exploratory analysis within the Lanicemine group showed a significant increase in PFC

GBCr at 24-hours post-treatment (p = 0.01) compared to baseline, but not during infusion (p =

0.34).[5]

Table 2: Correlation of BOLD Signal Changes with Antidepressant Response

Correlation
. ] with L
Drug Brain Region . Finding Reference
Depression
Improvement
BOLD activation
) in the ACC
_ ] Anterior .
Lanicemine & ) N predicted
) Cingulate Cortex  Positive ] ] [5]
Ketamine improvement in
(ACC)
mood 24 hours
later.
BOLD responses
in the sgACC
Subgenual
) ] ] correlated
Lanicemine & Anterior - o _
i i Positive significantly with [7]
Ketamine Cingulate Cortex ) )
improvement in
(sgACC) :
depressive
symptoms.
Change in PFC
GBCr positively
) ) Prefrontal Cortex N predicted
Lanicemine Positive ) [5][6]
(PFC) depression

improvement (r =
0.55, p = 0.01).

Table 3: Effects of Lanicemine on BOLD Signal in Specific Brain Regions
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. . Lanicemine Effect Ketamine Effect
Brain Region . . Reference
(vs. Saline) (vs. Saline)

Thalamus Abrupt increase Abrupt increase [8]

o Similar pattern of
Similar pattern of
Caudate ] response to [7]
response to Ketamine ) )
Lanicemine

Experimental Protocols

This section provides a detailed protocol for a typical phMRI study involving Lanicemine
administration, synthesized from published research.

Participant Recruitment and Screening

¢ Inclusion Criteria:

o Diagnosis of the disorder under investigation (e.g., Major Depressive Disorder, PTSD).[3]

[6]

o Specific symptom severity scores on relevant scales (e.g., Montgomery-Asberg
Depression Rating Scale (MADRS)).[4]

o Age and BMI within a specified range.[4]
o Ability to provide informed consent.

¢ Exclusion Criteria:

o

Contraindications for MRI scanning (e.g., metallic implants).

[¢]

Current use of psychotropic medications (unless part of the study design, requiring a

washout period).

[¢]

History of substance use disorder.

[¢]

Significant unstable medical conditions.
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Study Design

A randomized, double-blind, placebo-controlled design is recommended.[3][6] Participants are
randomly assigned to one of the following groups:

e Lanicemine Group: Receives intravenous (IV) Lanicemine.
e Placebo Group: Receives a matching placebo (e.g., 0.9% saline).[3]

o (Optional) Active Comparator Group: Receives another NMDA receptor antagonist like
ketamine for comparative analysis.[6]
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Workflow for a typical Lanicemine phMRI study.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1674462?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Lanicemine Administration Protocol

o Dosage and Preparation:
o Afixed dose of 100 mg of Lanicemine is commonly used.[3][6]
o The drug is diluted in a suitable volume of 0.9% saline (e.g., 100 mL).[3]
« Infusion Procedure:
o Administer the Lanicemine solution via an MRI-compatible infusion pump.
o The infusion is typically delivered intravenously over a period of 60 minutes.[3][4]

o The infusion rate is maintained at a constant speed (e.g., 1.67 mL/min for a 100 mL
volume over 60 minutes).[3]

phMRI Acquisition

e Scanner: A 3-Tesla MRI scanner is typically used.
e Scan Timing:
o Baseline Scan: A resting-state fMRI scan is acquired before the start of the infusion.[6]

o During-Infusion Scan: A continuous resting-state fMRI scan is acquired throughout the 60-
minute infusion period.[6]

o Post-Infusion Scan: A follow-up resting-state fMRI scan is acquired at 24 hours post-
treatment.[6]

e Imaging Parameters (Example):
o Sequence: T2*-weighted gradient-echo echo-planar imaging (EPI).
o Repetition Time (TR): 2000 ms.

o Echo Time (TE): 30 ms.
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o Flip Angle: 80°.
o Voxel Size: 3x3x3 mm.

o Anatomical Scan: A high-resolution T1-weighted structural image (e.g., MPRAGE) should
also be acquired for registration purposes.

Data Analysis

e Preprocessing: Standard fMRI preprocessing steps should be applied, including motion
correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI
space), and spatial smoothing.

« BOLD Signal Analysis:
o Define regions of interest (ROIs) based on prior literature (e.g., SQACC, thalamus).[7][8]
o Extract the mean BOLD time series from these ROIs.

o Perform statistical comparisons of BOLD signal changes between the Lanicemine and

placebo groups during and after infusion.
e Functional Connectivity Analysis:

o Calculate global brain connectivity (GBCr) for specific regions, such as the prefrontal

cortex.[6]
o Compare changes in GBCr between treatment groups at different time points.

o Correlate changes in imaging metrics (BOLD signal, GBCr) with changes in clinical scores
to assess the predictive value of these biomarkers.[5]

Safety and Tolerability

Lanicemine is generally well-tolerated, with minimal psychotomimetic and dissociative side
effects compared to ketamine.[2][4] However, standard safety monitoring, including vital signs
and adverse event reporting, should be conducted throughout the study. No serious adverse
events have been specifically associated with Lanicemine in the reviewed phMRI studies.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Lanicemine
Administration in Pharmacological MRI (phMRI) Studies]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1674462#lanicemine-administration-for-
pharmacological-mri-phmri-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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